molecular formula C25H29N5O2S B2836255 N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide CAS No. 1115867-06-5

N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide

Cat. No.: B2836255
CAS No.: 1115867-06-5
M. Wt: 463.6
InChI Key: HYKDLWUSDYTROL-UHFFFAOYSA-N
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Description

The compound N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide features a pyrazine core substituted with a 2-methoxyphenylpiperazine moiety and an acetamide group linked via a sulfanyl bridge. The 2-methoxyphenylpiperazine group is a recurring motif in compounds targeting neurological and anti-inflammatory pathways () .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O2S/c1-3-19-7-6-8-20(17-19)28-23(31)18-33-25-24(26-11-12-27-25)30-15-13-29(14-16-30)21-9-4-5-10-22(21)32-2/h4-12,17H,3,13-16,18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKDLWUSDYTROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the cyclization and substitution processes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, amines, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The compound shares structural homology with analogs containing:

  • Piperazine-acetamide scaffolds (common in anticonvulsants and MMP inhibitors).
  • Sulfanyl linkages (critical for modulating pharmacokinetic properties).
  • Aryl substituents (influencing receptor binding and metabolic stability).
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
Target Compound C25H29N5O2S 463.6 3-ethylphenyl, 2-methoxyphenylpiperazine Sulfanyl bridge, pyrazine core N/A
N-(2,4-dimethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide (L981-1086) C25H29N5O2S 463.6 2,4-dimethylphenyl Structural isomer with altered aryl substitution
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) C22H25N5O2S 422.54 4-methoxyphenyl, p-tolyl Thiazole core, anticonvulsant activity
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (14) C19H20F3N3O 369.38 Phenyl, trifluoromethylphenyl High polarity, anticonvulsant potential
2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide (3) C17H25ClN3O2 350.85 Chloroacetamide, butyl linker Intermediate for macrocyclic derivatives

Substituent Effects on Activity

  • Piperazine Substitution : The 2-methoxyphenylpiperazine moiety is associated with serotonin receptor modulation (), while analogs with 4-chlorophenyl or trifluoromethyl groups () exhibit enhanced anticonvulsant efficacy due to electron-withdrawing effects .
  • Sulfanyl vs.

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